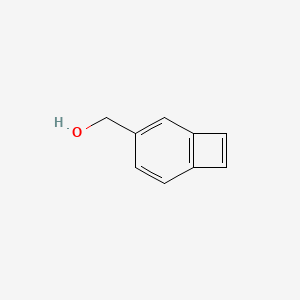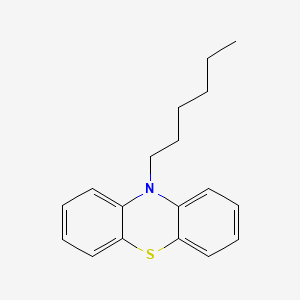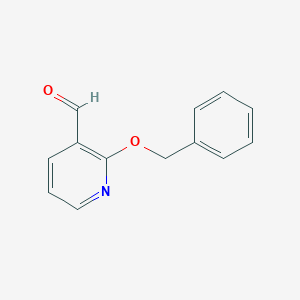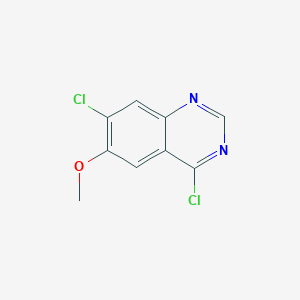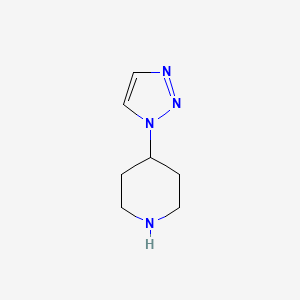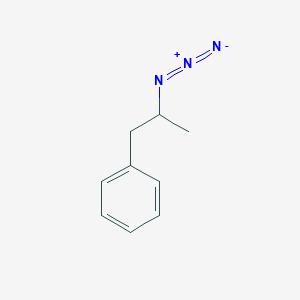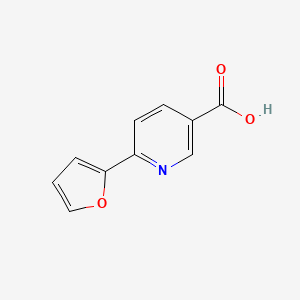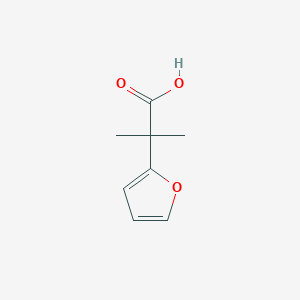
2-(2-呋喃基)-2-甲基丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Furan-2-yl)-2-methylpropanoic acid is an organic compound belonging to the class of furans. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a furan ring attached to a propanoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
科学研究应用
2-(Furan-2-yl)-2-methylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-2-methylpropanoic acid typically involves the reaction of 2-furylcarbinol with appropriate reagents under controlled conditions. One common method includes the use of sulfuric acid as a catalyst to facilitate the reaction. The process involves the dehydration of 2-furylcarbinol to form the desired product .
Industrial Production Methods
Industrial production of 2-(Furan-2-yl)-2-methylpropanoic acid often employs eco-friendly reagents and adheres to the principles of green chemistry. Catalytic processes are increasingly used to ensure commercially relevant and environmentally acceptable conditions . The use of biomass-derived furfural as a starting material is also common, as it aligns with sustainable chemical practices .
化学反应分析
Types of Reactions
2-(Furan-2-yl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for dehydration, potassium cyanide for dimerization, and various catalysts for oxidation and reduction reactions . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
Major products formed from these reactions include oxidized derivatives such as carboxylic acids, reduced forms like alcohols, and substituted furans with various functional groups .
作用机制
The mechanism of action of 2-(Furan-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. For example, it may target aldose reductase, an enzyme involved in the reduction of glucose to sorbitol . The exact pathways and molecular targets can vary based on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to 2-(Furan-2-yl)-2-methylpropanoic acid include:
2,5-Furandicarboxylic acid: Known for its use in the production of bio-based polymers.
2,5-Dimethylfuran: Used as a biofuel and in the synthesis of various chemicals.
Furfural: A key intermediate in the production of furan derivatives and other chemicals.
Uniqueness
What sets 2-(Furan-2-yl)-2-methylpropanoic acid apart from these similar compounds is its specific structure, which imparts unique chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
属性
IUPAC Name |
2-(furan-2-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-8(2,7(9)10)6-4-3-5-11-6/h3-5H,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVISZPEHSSMCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CO1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
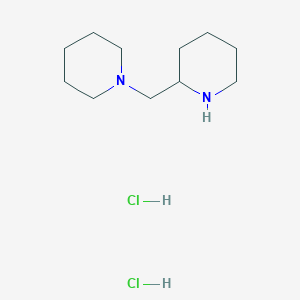
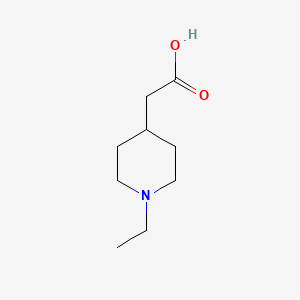
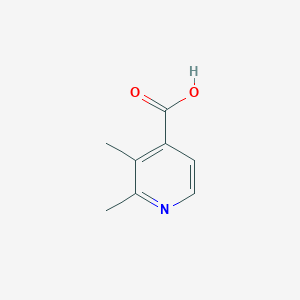
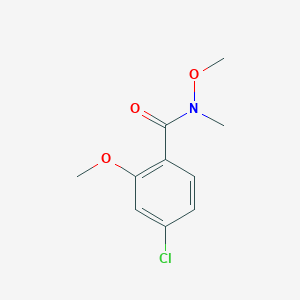
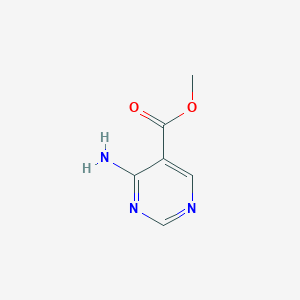
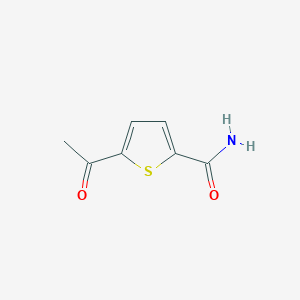
![10-Azabicyclo[4.3.1]decane](/img/structure/B1342603.png)
